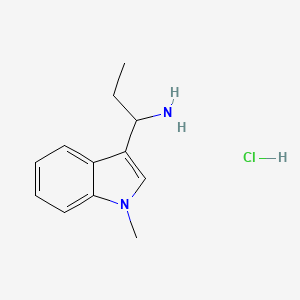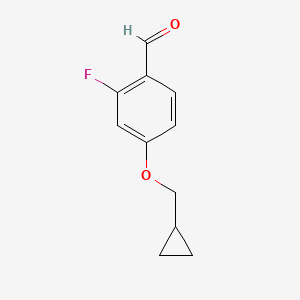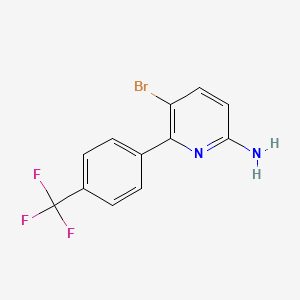![molecular formula C11H24O3Si B1412750 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde CAS No. 2167497-48-3](/img/structure/B1412750.png)
3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde, also known as TBDEPA, is a chemical compound with the molecular formula C11H24O3Si . It has a molecular weight of 232.39 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 24 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom .Applications De Recherche Scientifique
Degradation Pathways in Environmental Treatment
- In the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, various intermediates like tert-butyl formate, 2-methoxy-2-methyl propionaldehyde, and others are generated, indicating a potential application in environmental remediation and understanding degradation pathways (Stefan, Mack, & Bolton, 2000).
Synthesis of Chemical Compounds
- Research shows the successful synthesis of several 1-(tert-butyl)-4-trifluoroacetylpyrazoles using aldehyde tert-butylhydrazones, demonstrating its utility in creating new chemical compounds (Kamitori et al., 1993).
Atmospheric Chemistry Research
- Studies on the atmospheric chemistry of ethers like diethyl ether and ethyl tert-butyl ether (ETBE) provide insights into the reactivity of these compounds in urban atmospheres, which is essential for environmental monitoring and pollution control (Wallington & Japar, 1991).
Biodegradation and Environmental Fate
- The biodegradation and fate of ETBE in soil and groundwater have been extensively studied. This includes the identification of microorganisms capable of degrading ETBE, as well as understanding the metabolic pathways and environmental impact (Thornton et al., 2020).
Human Biomonitoring
- Research on human exposure to fragrance chemicals like lysmeral, which includes 2-(4-tert-butylbenzyl)propionaldehyde, reveals trends in exposure over time and potential health risks, highlighting its importance in public health and safety (Scherer et al., 2020).
Propriétés
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h7H,6,8-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGZEYETKHUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



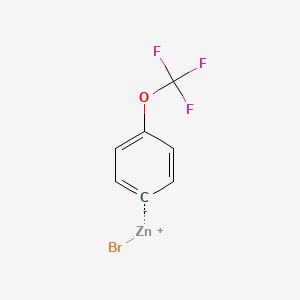
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)
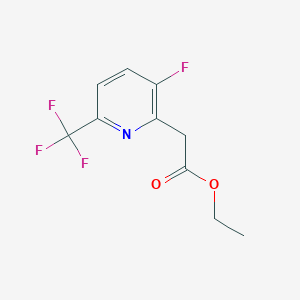
![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)
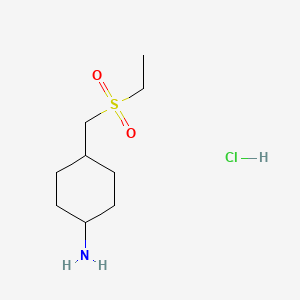
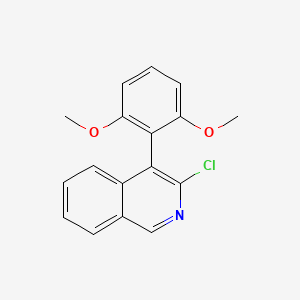
![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)
